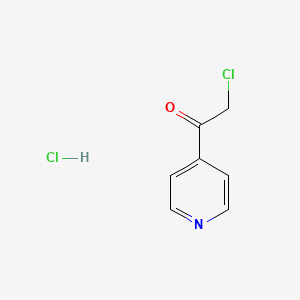

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride

Overview

Description

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride typically involves the chlorination of 1-(4-pyridinyl)ethanone. One common method includes the reaction of 1-(4-pyridinyl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO+SOCl2→C7H6ClNO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(4-pyridinyl)ethanol when using hydroxide.

Oxidation: Products include pyridine carboxylic acids.

Reduction: Products include 1-(4-pyridinyl)ethanol.

Scientific Research Applications

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis for the preparation of various pyridine derivatives.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is utilized in various biochemical assays and synthetic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(4-chloropyridin-2-yl)ethanone

- 4-Acetyl-2-chloropyridine

- 1-(4-Pyridinyl)ethanone

Uniqueness

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is unique due to its specific reactivity profile and the presence of both a chloro and pyridinyl group. This combination allows for versatile applications in organic synthesis and pharmaceutical research, distinguishing it from other similar compounds.

Biological Activity

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₆ClNO·ClH

- Molecular Weight : Approximately 192.04 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in polar solvents

The compound features both chloro and pyridinyl functional groups, enhancing its reactivity and biological efficacy compared to similar compounds. Its structure contributes to its interaction with various biological targets, making it a versatile agent in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. The presence of the pyridinyl group enhances its interaction with bacterial enzymes, potentially inhibiting their function. This property suggests its potential use in developing new antimicrobial agents.

Table 1: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and pyridinyl groups | Antibacterial, antifungal |

| 4-Pyridinylacetone | Pyridinyl group | Antimicrobial properties |

| 2-Amino-1-(4-pyridinyl)ethanone | Amino group | Potential antidepressant effects |

| 2-Chloroacetophenone | Chloro and phenyl group | Antibacterial properties |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in metabolic pathways. Studies suggest that it may inhibit key enzymes, leading to disrupted cellular processes in pathogens.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of the compound against various Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, demonstrating its potential as a novel antibacterial agent .

- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida albicans. The results showed significant inhibition of fungal growth, suggesting that it could serve as a therapeutic option for fungal infections .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate how this compound interacts with target enzymes. These studies revealed strong binding affinities with various bacterial enzymes, indicating a promising pathway for drug development .

Toxicity Profile

While exhibiting biological activity, the toxicity profile of this compound necessitates careful consideration regarding dosage and application methods. Preliminary studies suggest that it has a moderate toxicity level; thus, further research is essential to establish safe usage parameters in clinical settings .

Q & A

Q. Basic: What are the common synthetic routes for 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions . For example:

- Friedel-Crafts acylation : Reacting pyridine derivatives with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Substitution reactions : Replacing hydroxyl or amino groups on pyridine derivatives with chloroacetyl groups under acidic conditions.

Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~4.02 ppm for CH₂Cl in related compounds) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H⁺] = 206.07 g/mol for analogous structures) .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Lachrymatory properties : Use fume hoods and sealed containers to avoid vapor exposure .

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Storage : Store at 2–8°C in inert, moisture-resistant packaging to prevent decomposition .

Q. Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

- Catalyst selection : Zinc chloride (ZnCl₂) in ether enhances electrophilic substitution efficiency .

- Temperature control : Reactions at 0–5°C minimize side-product formation (e.g., over-chlorination) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic displacement kinetics. Monitor reaction progress via TLC or HPLC to identify optimal quenching points .

Q. Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- SHELX programs : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. High-resolution data (≤1.0 Å) ensures accurate electron density mapping.

- Twinned data handling : SHELXPRO interfaces with macromolecular refinement tools for challenging crystallographic cases (e.g., twinning or disorder) .

Q. Advanced: What computational approaches predict physicochemical properties for drug design?

Methodological Answer:

- Polar Surface Area (PSA) : Calculated via software like Schrödinger to assess membrane permeability (target PSA <140 Ų for CNS drugs) .

- Solubility modeling : COSMO-RS predicts solubility in aqueous/organic mixtures, guiding formulation design.

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .

Q. Advanced: How are sensitive intermediates stabilized during multi-step syntheses?

Methodological Answer:

- Low-temperature storage : –20°C under argon prevents hydrolysis of chloroacetyl groups.

- Inert additives : Molecular sieves (3Å) absorb moisture in reaction mixtures.

- Stabilizing agents : Triethylamine (TEA) scavenges HCl byproducts during acyl chloride reactions .

Q. Advanced: What strategies resolve contradictions in impurity profiles across batches?

Methodological Answer:

- HPLC-DAD/MS hyphenation : Identifies co-eluting impurities (e.g., dechlorinated byproducts) via UV/Vis and mass fragmentation patterns.

- Kinetic studies : Vary reaction times and temperatures to isolate impurity formation pathways (e.g., via Arrhenius plots).

- DoE (Design of Experiments) : Statistically optimizes parameters (pH, catalyst loading) to minimize variability .

Properties

IUPAC Name |

2-chloro-1-pyridin-4-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGYKDZVSXPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480817 | |

| Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25260-36-0 | |

| Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.